Quantified Reduction in Acute Toxicity Compared to Structural Analogs
In an early study of 3-carboxamide coumarin derivatives, the morpholide variant (the target compound) was found to have lower acute toxicity compared to its pyrrolidide and piperidide analogs. The study measured median lethal doses (LD50), with the target morpholide exhibiting a higher LD50, indicating a lower acute toxicity profile in the tested model [1].
| Evidence Dimension | In vivo acute toxicity (LD50) |
|---|---|
| Target Compound Data | LD50 (Morpholide) = 1.5 mg/kg |
| Comparator Or Baseline | LD50 (Piperidide) = 1.1 mg/kg; LD50 (Pyrrolidide) = 1.2 mg/kg |
| Quantified Difference | Morpholide is ~1.3-1.4x less toxic (higher LD50 value) than the compared cyclic amine analogs. |
| Conditions | In vivo acute toxicity study in mice. |
Why This Matters
For researchers developing new therapeutic or biochemical tools, a lower baseline toxicity profile provides a wider safety margin for subsequent in vivo or cell-based experimentation.
- [1] Takahashi, M.; et al. Studies on the Syntheses of Coumarin Derivatives. XXI. Synthesis of 3-Coumarinacetamide and 3,4-Dihydro-2-oxo-2H-benzopyran-3-carboxamide Derivatives. Yakugaku Zasshi 1968, 88 (6), 755-760. View Source
